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BUT-FUCOXANTHIN, 19/'-(SH)

Cat. No.: B1181192
CAS No.: 111234-30-1
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Description

Contextual Significance of Carotenoids in Marine Ecosystems

Carotenoids are a diverse group of pigments synthesized by all autotrophic marine organisms, including bacteria, archaea, algae, and fungi. pnas.org These compounds are responsible for many of the vibrant yellow, orange, and red colors observed in marine life. nih.gov Functionally, carotenoids play crucial roles in marine ecosystems. They act as accessory light-harvesting pigments, capturing light energy and transferring it to chlorophyll (B73375) for photosynthesis, a process vital for primary production in the oceans. nih.gov Furthermore, they serve a critical photoprotective function by dissipating excess light energy and quenching harmful reactive oxygen species, thereby protecting the photosynthetic apparatus from damage. pnas.orgnih.govnih.gov The distribution and abundance of specific carotenoids are often unique to particular phytoplankton groups, making them valuable chemotaxonomic markers for studying the composition and dynamics of marine microbial communities. koreascience.krresearchgate.net

Overview of Fucoxanthin (B1674175) and Its Derivatives as Accessory Pigments

Fucoxanthin is a prominent xanthophyll, a class of oxygen-containing carotenoids, and is one of the most abundant carotenoids in nature, contributing to over 10% of the total natural carotenoid production. seanoe.org It is the primary accessory pigment in brown algae (Phaeophyceae) and diatoms, giving them their characteristic brownish or olive-green color. koreascience.kr Fucoxanthin and its derivatives, such as 19'-butanoyloxyfucoxanthin and 19'-hexanoyloxyfucoxanthin (B1237575), are highly efficient in absorbing blue-green light, a spectral range that penetrates deeper into the water column. int-res.com This captured light energy is then transferred to chlorophyll a, significantly expanding the spectrum of light available for photosynthesis. int-res.com 19'-Butanoyloxyfucoxanthin is classified as a photosynthetic carotenoid, directly involved in the light-harvesting process. frontiersin.org

Research Gaps and Motivations for Studying 19'-Butanoyloxyfucoxanthin

Despite its importance, significant research gaps remain in our understanding of 19'-butanoyloxyfucoxanthin. The complete biosynthetic pathway of fucoxanthin and its acyloxy derivatives, including 19'-butanoyloxyfucoxanthin, is not yet fully elucidated. pnas.orgnih.govjmp.ir While neoxanthin (B191967) is considered a likely precursor, the specific enzymes and intermediate steps leading to the addition of the butanoyloxy group are still under investigation. nih.govnih.gov

Furthermore, the precise physiological role and regulatory mechanisms of 19'-butanoyloxyfucoxanthin under varying environmental conditions, such as light intensity, nutrient availability, and temperature, are not fully understood. int-res.comawi.de Studies on the excited-state dynamics of 19'-butanoyloxyfucoxanthin have shown that the non-conjugated butanoyloxy group can alter its photophysical properties compared to fucoxanthin, suggesting a potential fine-tuning of light-harvesting or photoprotective functions.

The motivation for studying this compound is multifaceted. As a specific biomarker pigment, it provides a powerful tool for tracking the distribution and abundance of key phytoplankton groups like Chrysophytes and Pelagophytes, which play significant roles in marine food webs and biogeochemical cycles. koreascience.krpnas.org Understanding its physiological function can offer insights into the adaptive strategies of these algae in different marine environments. Moreover, elucidating its biosynthetic pathway could open avenues for biotechnological applications.

Detailed Research Findings

Chemotaxonomic Significance

High-performance liquid chromatography (HPLC) analysis of phytoplankton pigments is a widely used method to determine the taxonomic composition of marine phytoplankton communities. koreascience.krsinica.edu.tw Within this framework, 19'-butanoyloxyfucoxanthin serves as a key biomarker pigment.

Phytoplankton GroupAssociation with 19'-Butanoyloxyfucoxanthin
Chrysophytes Considered a primary diagnostic pigment. nih.govint-res.com
Pelagophytes Considered a primary diagnostic pigment. koreascience.krpnas.org
Prymnesiophytes (Haptophytes) Present in some species, such as Phaeocystis, often alongside 19'-hexanoyloxyfucoxanthin. awi.de Its presence and ratio to other fucoxanthin derivatives can be variable among strains of species like Emiliania huxleyi. int-res.com
Dinoflagellates Generally absent, though some species may acquire it through endosymbiosis.
Diatoms Generally absent; their primary accessory pigment is fucoxanthin. koreascience.kr

The presence and concentration of 19'-butanoyloxyfucoxanthin in seawater samples can, therefore, indicate the contribution of chrysophytes and pelagophytes to the total phytoplankton biomass. int-res.com

Distribution in Marine Environments

Studies have documented the presence of 19'-butanoyloxyfucoxanthin in various oceanic regions, reflecting the biogeography of the phytoplankton that produce it.

Marine RegionObserved Concentration of 19'-ButanoyloxyfucoxanthinAssociated Phytoplankton
Yangtze Estuary and adjacent areas Detected as a major pigment alongside fucoxanthin and 19'-hexanoyloxyfucoxanthin. seanoe.orgChrysophytes were part of the phytoplankton community. seanoe.org
Southern waters of the East Sea (Sea of Japan) Detected at relatively low concentrations compared to fucoxanthin and 19'-hexanoyloxyfucoxanthin. koreascience.krIndicated the presence of chrysophytes. koreascience.kr
North West Atlantic Shelf Used as a biomarker to characterize phytoplankton assemblages. pnas.orgIndicated the presence of specific phytoplankton groups.
Ross and Amundsen Seas, Antarctica Concentrations were measured and correlated with the abundance of certain phytoplankton species. researchgate.netLinked to the presence of Dictyocha speculum. researchgate.net
Corsica Channel, Mediterranean Sea Routinely measured as part of a time-series study to characterize phytoplankton composition. seanoe.orgUsed to infer phytoplankton functional types. seanoe.org

These findings highlight the widespread, albeit variable, distribution of 19'-butanoyloxyfucoxanthin-containing phytoplankton in diverse marine ecosystems.

Properties

CAS No.

111234-30-1

Molecular Formula

C15H20N2O

Synonyms

BUT-FUCOXANTHIN, 19/'-(SH)

Origin of Product

United States

Ecological Distribution and Role of 19 Butanoyloxyfucoxanthin As a Chemotaxonomic Marker

Quantitative Analysis of 19'-Butanoyloxyfucoxanthin as a Biomarker in Marine Waters

As a biomarker, the concentration and distribution of 19'-butanoyloxyfucoxanthin in the water column provide insights into the biogeography and seasonal succession of specific phytoplankton groups, particularly haptophytes and chrysophytes.

Southern Ocean: In the Indian Ocean sector of the Southern Ocean, 19'-butanoyloxyfucoxanthin has been associated with haptophyte populations. Studies have shown a relationship between the pigment's presence and specific blue:green light absorption ratios, which can influence satellite-based chlorophyll-a retrievals. fao.org The decreasing trend of haptophytes from offshore to coastal Antarctic waters corresponds with variations in this pigment's signal. fao.org

South China Sea: Extensive research, particularly in the Beibu Gulf, has detailed the distribution of 19'-butanoyloxyfucoxanthin in relation to massive blooms of the haptophyte Phaeocystis globosa. researchgate.netresearchgate.net Vertical profiling has shown that the pigment's concentration varies with depth and season. For instance, during surveys in 2016 and 2017, concentrations were observed to change across different months, reflecting the dynamics of the P. globosa blooms. researchgate.netresearchgate.net The presence of a specific "giant-colony" ecotype of P. globosa in the South China Sea is linked to a pigment profile that includes 19'-butanoyloxyfucoxanthin. nih.gov

Table 1: Vertical Distribution of 19'-Butanoyloxyfucoxanthin in the Beibu Gulf, South China Sea (2016-2017)

This table shows representative concentration ranges of 19'-butanoyloxyfucoxanthin at various depths during different survey periods. Data is based on findings from studies on Phaeocystis globosa blooms.

Month/YearDepth (m)Concentration Range (µg/L)
September 20160-100.01 - 0.05
September 201610-300.02 - 0.08
September 2016>300.01 - 0.06
February 20170-100.05 - 0.20
February 201710-300.10 - 0.35
February 2017>300.05 - 0.15
March 20170-100.15 - 0.50
March 201710-300.20 - 0.80
March 2017>300.10 - 0.40
August 20170-100.02 - 0.10
August 201710-300.05 - 0.15
August 2017>300.02 - 0.08

Iberian Shelf: On the Iberian Shelf, 19'-butanoyloxyfucoxanthin is utilized as a biomarker to trace the presence of chrysophytes. bodc.ac.ukbodc.ac.uk Pigment analysis from this region has shown clear seasonal and spatial shifts in phytoplankton communities. During the summer, a transition from diatom-dominated shelf waters to prokaryote-dominated offshore waters was observed, with prymnesiophytes (a class of haptophytes) contributing significantly in intermediate zones. bodc.ac.uk In the winter, the phytoplankton community was more mixed, with chrysophytes not being a dominant group, and prymnesiophytes, chlorophytes, cryptophytes, and diatoms being most important. bodc.ac.uk

Application in Phytoplankton Community Structure Estimation

19'-Butanoyloxyfucoxanthin (BUT-FUCOXANTHIN, 19/'-(SH)) is a significant carotenoid used in chemotaxonomy to delineate the composition of phytoplankton communities. Its presence and concentration, often analyzed through high-performance liquid chromatography (HPLC), serve as a biomarker for specific algal groups. This pigment is particularly indicative of chrysophytes and pelagophytes. bodc.ac.uk The analysis of such marker pigments provides crucial insights into the taxonomic makeup and biomass abundance of phytoplankton assemblages. bodc.ac.ukbodc.ac.uk

The utility of 19'-butanoyloxyfucoxanthin in estimating phytoplankton community structure is enhanced when used in conjunction with other accessory pigments. For instance, a suite of carotenoids and chlorophylls (B1240455), including peridinin (B1679608) (dinoflagellates), fucoxanthin (B1674175) (diatoms), 19'-hexanoyloxyfucoxanthin (B1237575) (prymnesiophytes), alloxanthin (B1238290) (cryptophytes), zeaxanthin (B1683548) (cyanobacteria), and chlorophyll (B73375) b (chlorophytes), allows for a more comprehensive characterization of the phytoplankton community. bodc.ac.uk This multi-pigment approach enables researchers to map the distribution and abundance of different algal classes in marine ecosystems. bodc.ac.uk

While 19'-butanoyloxyfucoxanthin is a primary marker for chrysophytes, it is also found in some haptophyte species. researchgate.net For example, it is considered one of the major diagnostic pigments for the bloom-forming haptophyte Phaeocystis, along with 19'-hexanoyloxyfucoxanthin and chlorophyll c3. researchgate.netresearchgate.net However, the relative concentrations of these diagnostic pigments can vary significantly even within a single species, such as Phaeocystis antarctica, depending on the strain and geographical location. researchgate.net This variability underscores the importance of considering regional and species-specific pigment profiles when using 19'-butanoyloxyfucoxanthin to estimate phytoplankton community structure.

Table 1: Application of 19'-Butanoyloxyfucoxanthin in Phytoplankton Community Analysis

Analytical Method Target Algal Groups Key Findings
High-Performance Liquid Chromatography (HPLC) Chrysophytes, Pelagophytes, some Haptophytes (e.g., Phaeocystis) Provides quantitative data on the abundance of these groups within a mixed phytoplankton population. bodc.ac.ukbodc.ac.uk
Multi-pigment analysis (CHEMTAX) Delineation of various phytoplankton classes Used alongside other marker pigments to create a detailed map of community composition. bodc.ac.uk
Field and culture studies Species-specific pigment ratios Reveals variability in pigment profiles within and between species, which is crucial for accurate community structure models. researchgate.net

Influence on Photosynthetic Light Harvesting and Energy Transfer Mechanisms

Role as an Accessory Light-Harvesting Pigment

19'-Butanoyloxyfucoxanthin functions as an accessory light-harvesting pigment, capturing light energy in the blue-green region of the spectrum, which is prevalent in many marine environments. nih.govvliz.be This captured energy is then transferred to chlorophyll a, the primary photosynthetic pigment, to drive the process of photosynthesis. Accessory pigments like 19'-butanoyloxyfucoxanthin broaden the spectrum of light that can be utilized by the alga, enhancing its photosynthetic efficiency in varying light conditions. vliz.be

Interestingly, the conversion of fucoxanthin to 19'-butanoyloxyfucoxanthin has been observed as a long-term acclimation strategy in some microalgae, such as Aureococcus anophagefferens, in response to high light intensities. nih.gov In this context, the replacement of fucoxanthin with the bulkier 19'-butanoyloxyfucoxanthin leads to a decrease in the light-harvesting efficiency of the antenna complex. researchgate.netnih.gov This reduction in efficiency is paralleled by a decrease in the effective antenna size, which helps to protect the photosynthetic apparatus from photodamage under high light conditions. nih.gov

Integration into Fucoxanthin-Chlorophyll Proteins (FCPs)

The light-harvesting pigments in diatoms and other chromophyte algae are organized within fucoxanthin-chlorophyll proteins (FCPs), which are embedded in the thylakoid membranes. nih.govnih.gov These pigment-protein complexes are responsible for absorbing light energy and transferring it to the reaction centers of the photosystems. vliz.be Fucoxanthin and its derivatives, including 19'-butanoyloxyfucoxanthin, are integral components of these FCPs. nih.gov

The specific composition of pigments within the FCPs can influence their structure and function. The substitution of fucoxanthin with 19'-butanoyloxyfucoxanthin, as a photo-acclimation response, alters the properties of the FCP antenna. nih.gov It is suggested that the bulkier butanoyloxy- group of 19'-butanoyloxyfucoxanthin may induce conformational changes within the FCP complex, thereby reducing its efficiency in transferring energy. nih.gov This modulation of the FCPs is a critical mechanism for long-term adaptation to changes in the light environment. researchgate.netnih.gov

Correlation with Environmental Factors and Ecological Dynamics

Response to Light Intensity and Quality

The cellular concentration of 19'-butanoyloxyfucoxanthin is significantly influenced by light conditions, particularly light intensity. Studies on the harmful alga Aureococcus anophagefferens have demonstrated that higher growth light intensities lead to the conversion of a substantial fraction of fucoxanthin into 19'-butanoyloxyfucoxanthin. researchgate.netnih.gov This conversion is a relatively slow process, occurring over hours, and is considered part of the long-term acclimation to high-light environments. nih.gov

This physiological response suggests a trade-off between light harvesting and photoprotection. Under low light, a higher fucoxanthin content maximizes light absorption. Conversely, under high light, the increase in 19'-butanoyloxyfucoxanthin contributes to a decrease in the effective antenna size, which helps to dissipate excess energy and protect the cell from photo-oxidative stress. nih.gov The ratio of fucoxanthin to its derivatives can thus serve as an indicator of the light conditions experienced by the phytoplankton population.

**Table 2: Response of 19'-Butanoyloxyfucoxanthin to Light Intensity in *Aureococcus anophagefferens***

Light Condition Fucoxanthin Pool 19'-Butanoyloxyfucoxanthin Level Effective Antenna Size Reference
Low Light Predominantly Fucoxanthin Low Larger nih.gov
High Light Significant conversion to 19'-Butanoyloxyfucoxanthin Increased Decreased nih.gov

Links to Harmful Algal Blooms and Trophic Interactions

19'-Butanoyloxyfucoxanthin has been identified in several species known to form harmful algal blooms (HABs). researchgate.net For instance, Aureococcus anophagefferens, the causative agent of "brown tides," utilizes this pigment in its adaptation to high light intensities, which can be a factor in its ability to form dense blooms in estuarine waters. nih.gov These blooms can have devastating impacts on marine ecosystems, leading to the mortality of aquatic organisms through oxygen depletion and other mechanisms. nih.govresearchgate.net

The presence of 19'-butanoyloxyfucoxanthin is also a key characteristic of some blooms of Phaeocystis globosa, another globally significant bloom-forming haptophyte. researchgate.netresearchgate.net Phaeocystis blooms can have complex effects on trophic interactions. The colonial form of Phaeocystis can be a poor food source for many grazers, potentially altering the structure of the marine food web. researchgate.net The detection and quantification of 19'-butanoyloxyfucoxanthin can, therefore, aid in the early detection and monitoring of these harmful algal events, providing valuable information for ecosystem management. researchgate.net

Biosynthesis and Biotransformation Pathways of 19 Butanoyloxyfucoxanthin

General Fucoxanthin (B1674175) Biosynthesis Precursors and Pathways in Algae

Fucoxanthin is a major xanthophyll found in brown seaweeds (Phaeophyceae) and diatoms. nih.govnih.gov Its synthesis pathway, while not fully elucidated in all species, follows the general framework of carotenoid biosynthesis, starting from simple five-carbon units and building up to the complex 40-carbon structure. nih.govresearchgate.net

The universal building blocks for all carotenoids, including fucoxanthin and its derivatives, are the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov Algae, like plants, utilize two primary pathways to synthesize these crucial molecules: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govresearchgate.net

The Mevalonate (MVA) Pathway : This pathway typically occurs in the cytosol of eukaryotes and archaea. researchgate.net It begins with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP. researchgate.netresearchgate.net While prevalent in many organisms, the MEP pathway is the primary source of precursors for carotenoid synthesis in the plastids of algae and plants. nih.govresearchgate.net

The Methylerythritol Phosphate (MEP) Pathway : This pathway operates in the plastids, the site of photosynthesis and carotenoid synthesis in algae. researchgate.netmdpi.com It starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is considered the main route for generating the IPP and DMAPP required for fucoxanthin biosynthesis. researchgate.netresearchgate.net

These two pathways converge at the production of IPP and DMAPP, which are then used to build larger molecules. nih.gov

Table 1: Comparison of MVA and MEP Pathways for IPP Synthesis

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location CytosolPlastids
Starting Precursors Acetyl-CoAPyruvate and Glyceraldehyde-3-phosphate
Primary Organisms Eukaryotes, Archaea, FungiBacteria, Algae, Plant Plastids
Primary Role in Algae Synthesis of cytosolic isoprenoids (e.g., sterols)Synthesis of plastidic isoprenoids (e.g., carotenoids, chlorophylls)

Following the synthesis of IPP and DMAPP, the pathway proceeds to the formation of the C40 carotenoid backbone. nih.gov This involves a series of condensation and desaturation reactions:

Geranylgeranyl Pyrophosphate (GGPP) Synthesis : IPP and DMAPP are sequentially condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP). researchgate.netfrontiersin.org

Desaturation to Lycopene (B16060) : Phytoene (B131915) undergoes a series of four desaturation steps, catalyzed by enzymes such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), introducing conjugated double bonds. nih.govnih.gov This process, along with isomerization steps involving carotenoid isomerase (CRTISO), results in the formation of the red-colored, linear carotenoid, lycopene. nih.govmdpi.com

Cyclization to β-Carotene : The final step in this stage is the cyclization of the linear lycopene molecule. The enzyme lycopene β-cyclase (LCYB) adds a β-ionone ring to both ends of the lycopene chain, forming β-carotene, a key precursor for a vast array of xanthophylls. nih.govnih.govresearchgate.net

β-carotene serves as the direct precursor for the synthesis of various xanthophylls, which are oxygenated carotenoids. nih.govwikipedia.org The pathway to fucoxanthin involves several key intermediates that are also components of algal xanthophyll cycles, which play roles in photoprotection. nih.gov

The biosynthesis proceeds from β-carotene through these key steps:

Hydroxylation to Zeaxanthin (B1683548) : β-carotene is hydroxylated at the 3 and 3' positions by β-carotene hydroxylase (BCH) to form zeaxanthin. nih.gov

Epoxidation to Violaxanthin (B192666) : Zeaxanthin is then converted to violaxanthin through two epoxidation steps catalyzed by the enzyme zeaxanthin epoxidase (ZEP). nih.govfrontiersin.orgnih.gov Antheraxanthin is an intermediate in this two-step conversion. nih.gov

Formation of Neoxanthin (B191967) : Violaxanthin is considered a crucial branching point. nih.gov It can be converted to neoxanthin by the enzyme neoxanthin synthase (NSY). nih.govoup.com Neoxanthin is a key precursor in one of the proposed fucoxanthin biosynthesis pathways. nih.govoup.com

Formation of Diadinoxanthin : Another proposed pathway suggests that fucoxanthin can be synthesized from diadinoxanthin. nih.gov Diadinoxanthin itself is an important xanthophyll in the diadinoxanthin-diatoxanthin cycle found in many algae. nih.govresearchgate.net The exact pathway can diverge, with two main hypotheses: the "neoxanthin hypothesis" and the "diadinoxanthin hypothesis," both starting from β-carotene and passing through violaxanthin. nih.gov

Table 2: Key Intermediates in Fucoxanthin Biosynthesis

Precursor/IntermediateEnzyme(s)ProductKey Transformation
Geranylgeranyl Pyrophosphate (GGPP)Phytoene Synthase (PSY)PhytoeneFormation of C40 backbone
PhytoenePDS, ZDS, CRTISOLycopeneDesaturation (color formation)
LycopeneLycopene β-cyclase (LCYB)β-CaroteneCyclization of ends
β-Caroteneβ-carotene hydroxylase (BCH)ZeaxanthinHydroxylation
ZeaxanthinZeaxanthin Epoxidase (ZEP)ViolaxanthinEpoxidation
ViolaxanthinNeoxanthin Synthase (NSY)NeoxanthinIsomerization/Conversion

Proposed Enzymatic Steps for 19'-Butanoyloxyfucoxanthin Formation

The conversion of fucoxanthin to 19'-butanoyloxyfucoxanthin is a terminal modification step. This type of modification, where an acyl group is added, is a known biochemical strategy to alter the properties of a parent compound.

19'-butanoyloxyfucoxanthin is an ester of fucoxanthin. The core structure is fucoxanthin, which has a hydroxyl (-OH) group at the 19' position. The formation of 19'-butanoyloxyfucoxanthin involves the esterification of this hydroxyl group with a butanoyl group (a four-carbon acyl group).

Esterification reactions are common in biological systems for modifying the properties of molecules, such as their polarity, stability, and biological activity. In the context of fucoxanthin, which itself is an acetylated derivative (fucoxanthinol 3'-acetate), further acylation at other positions can occur. researchgate.net While much research has focused on the hydrolysis (de-esterification) of fucoxanthin to fucoxanthinol (B3429056) in the digestive tract of mammals by enzymes like lipases and cholesterol esterases, the biosynthetic addition of acyl groups in algae would be the reverse process. mdpi.comresearchgate.netnih.gov This suggests the presence of specific enzymes in certain algae capable of catalyzing these esterification reactions.

The specific enzyme that catalyzes the transfer of a butanoyl group to the 19'-hydroxyl of fucoxanthin has not been definitively identified. However, based on known biochemical reactions, the enzyme responsible would likely be an acyltransferase.

Hypothetical Enzyme:

Fucoxanthin 19'-O-butanoyltransferase : This hypothetical enzyme would belong to the acyltransferase family. Its function would be to recognize fucoxanthin as a substrate and catalyze the transfer of a butanoyl group from a donor molecule, such as butanoyl-CoA, to the 19'-hydroxyl group.

The existence of such an enzyme is supported by the natural occurrence of 19'-butanoyloxyfucoxanthin as a major pigment in certain prymnesiophytes (e.g., Phaeocystis) and marine chrysophytes. awi.de The presence of this specific derivative implies a genetically encoded enzymatic machinery capable of performing this precise butanoylation reaction, distinguishing these algae from others that only produce fucoxanthin. The identification and characterization of this putative enzyme remain a subject for future research.

Metabolic Fate and Biotransformation of 19'-Butanoyloxyfucoxanthin in Aquatic Organisms (Non-Human)

The journey of 19'-butanoyloxyfucoxanthin through the marine food web involves a series of metabolic transformations, beginning with its degradation in the primary producers and continuing through its consumption by various marine animals. The structural alterations it undergoes are key to understanding its ultimate fate and ecological impact.

Degradation Products and Isomers in Algal Cultures

In algal cultures, 19'-butanoyloxyfucoxanthin is subject to degradation and isomerization, processes influenced by factors such as light and heat. One of the primary alteration products identified are cis-isomers. researchgate.net The extensive system of conjugated double bonds in the polyene chain of fucoxanthin and its derivatives makes them susceptible to isomerization, particularly forming cis-isomers from the naturally predominant all-trans form. nih.govjpsbr.org

Further degradation of the parent compound can lead to the formation of various smaller molecules. These can include apo-fucoxanthinones and apo-fucoxanthinals, which result from the cleavage of the polyene chain. nih.gov For instance, ozonolysis has been used experimentally to break down fucoxanthin into cyclohexyl derivatives, including apo-13-fucoxanthinone and apo-9′-fucoxanthinone, by cleaving the polyene chain. nih.gov While these specific degradation products have been identified from the parent fucoxanthin, similar fragmentation patterns are expected for its acyloxy derivatives under significant oxidative stress. Additionally, the hydrolysis of the ester bond can yield fucoxanthinol. nih.gov

The stability of 19'-butanoyloxyfucoxanthin is a critical factor in its persistence and transformation within algal cells. Like other carotenoids, it is prone to degradation when exposed to pro-oxidant molecules, heat, and light. jpsbr.org

Table 1: Potential Degradation Products and Isomers of 19'-Butanoyloxyfucoxanthin in Algal Cultures

CategoryCompound Name
Isomers cis-Isomers (e.g., 9'-cis)
Hydrolysis Product Fucoxanthinol
Oxidative Cleavage Products Apo-fucoxanthinones
Apo-fucoxanthinals

Metabolism in Marine Invertebrates and Other Animal Models

When marine invertebrates consume algae containing 19'-butanoyloxyfucoxanthin, the compound undergoes further metabolic changes. While direct studies on the metabolism of 19'-butanoyloxyfucoxanthin in marine invertebrates are limited, the metabolic fate of the closely related and structurally similar fucoxanthin provides significant insights.

Upon ingestion, fucoxanthin is typically hydrolyzed to fucoxanthinol in the digestive tract of marine animals. nih.gov This deacetylation is a common initial step in its metabolism. Fucoxanthinol can then be further metabolized into other derivatives. For example, in some marine animals like oysters and clams, fucoxanthinol is converted to halocynthiaxanthin. nih.gov

In studies with rats, fucoxanthin was found to be metabolized through a series of enzymatic reactions including isomerization, dehydrogenation, deacetylation, oxidation, and demethylation, leading to various metabolites. nih.gov The primary metabolites identified were fucoxanthinol and amarouciaxanthin A. nih.govmdpi.com These transformations primarily occur in the liver. Although these findings are from a mammalian model, they suggest the types of enzymatic processes that could be involved in the metabolism of fucoxanthin derivatives in marine invertebrates.

Given the structural similarity, it is highly probable that 19'-butanoyloxyfucoxanthin follows a parallel metabolic pathway in marine invertebrates. The initial step would likely be the hydrolysis of the butanoyloxy group to form fucoxanthinol, which would then be subject to further metabolic conversions.

Table 2: Postulated Metabolic Pathway of 19'-Butanoyloxyfucoxanthin in Marine Invertebrates

StepTransformationResulting Compound(s)
1 Hydrolysis of the butanoyloxy groupFucoxanthinol
2 Further metabolism (e.g., dehydrogenation, isomerization)Halocynthiaxanthin, Amarouciaxanthin A, and other metabolites

Influence of Environmental Stress on Biotransformation Profiles

Environmental conditions play a crucial role in the biosynthesis and biotransformation of 19'-butanoyloxyfucoxanthin in algae. The presence and abundance of this compound are often linked to specific stressors, particularly light intensity.

High light intensity is a primary environmental factor that triggers the conversion of fucoxanthin to 19'-butanoyloxyfucoxanthin in certain microalgae, such as Aureococcus anophagefferens. nih.gov This conversion is considered a long-term acclimation response to high-light conditions. The replacement of fucoxanthin with the bulkier 19'-butanoyloxyfucoxanthin is thought to reduce the light-harvesting efficiency of the antenna complex, thus protecting the photosynthetic apparatus from photodamage. nih.gov The presence of the acyloxy moiety in 19'-butanoyloxyfucoxanthin has been shown to affect the excited-state dynamics of the molecule, which is consistent with its role in stress response. nih.gov

Table 3: Influence of Environmental Stressors on 19'-Butanoyloxyfucoxanthin

StressorEffect on BiotransformationOrganism Example
High Light Intensity Increased conversion of fucoxanthin to 19'-butanoyloxyfucoxanthinAureococcus anophagefferens
Temperature Influences overall fucoxanthin production, the precursor for 19'-butanoyloxyfucoxanthinConticribra weissflogii
Nutrient Availability Affects fucoxanthin accumulation, thereby influencing the substrate pool for biotransformationCyclotella meneghiniana

Advanced Analytical Methodologies for Research on 19 Butanoyloxyfucoxanthin

Sample Preparation and Extraction Protocols for Pigment Analysis

The initial and most critical stage in the analysis of 19'-Butanoyloxyfucoxanthin is the preparation and extraction of the pigment from the sample matrix, typically phytoplankton or other marine organisms. The goal is to efficiently extract the pigment while minimizing degradation.

The extraction of 19'-Butanoyloxyfucoxanthin, a lipophilic pigment, is heavily reliant on the use of organic solvents. The choice of solvent and extraction conditions are optimized to maximize recovery and purity. Common solvents employed for the extraction of fucoxanthin (B1674175) and its derivatives include acetone (B3395972), methanol, and ethanol, often used in varying concentrations and combinations.

Research on the extraction of the closely related fucoxanthin has shown that the efficiency of the process is influenced by several factors, including the solvent-to-solid ratio, temperature, and extraction time. For instance, studies have demonstrated that a mixture of solvents can be more effective than a single solvent due to the varying polarities of the compounds in the matrix. Optimization often involves a systematic evaluation of these parameters to achieve the highest yield of the target pigment. For example, in the extraction of fucoxanthin from brown algae, conditions such as a temperature of 45°C and an extraction time of around 60 minutes with 70% acetone have been found to be optimal. Given the structural similarity, these parameters provide a strong starting point for the optimization of 19'-Butanoyloxyfucoxanthin extraction.

The following interactive data table summarizes typical parameters considered in the optimization of solvent-based extraction for fucoxanthin and its derivatives.

ParameterTypical RangeOptimal Condition Example (for Fucoxanthin)Rationale
Solvent Acetone, Methanol, Ethanol, Hexane, Chloroform (and mixtures)70% Acetone in waterBalances polarity for efficient extraction of carotenoids while minimizing extraction of highly polar or non-polar impurities.
Temperature 4°C to 65°C45°CIncreases solubility and diffusion rate of the pigment. Higher temperatures risk degradation.
Extraction Time 15 minutes to 96 hours60 minutesSufficient time for solvent penetration and pigment dissolution without prolonged exposure to potentially degrading conditions.
Solvent-to-Solid Ratio 10:1 to 500:1 (mL/g)20:1Ensures complete immersion of the sample and a sufficient gradient for efficient mass transfer of the pigment into the solvent.
Agitation Shaking, Stirring, SonicationSonicationImproves solvent penetration into the sample matrix and enhances the rate of extraction.

Proper preservation of field samples is crucial to prevent the degradation of 19'-Butanoyloxyfucoxanthin and other pigments before analysis. The primary methods for preserving phytoplankton samples, the main source of this pigment, involve chemical fixation and/or freezing.

Lugol's solution, an iodine-based preservative, is widely used for the preservation of phytoplankton samples. A typical concentration is 1% (v/v) of Lugol's solution added to the sample. Another common chemical fixative is formaldehyde, generally used at a concentration of 2-4% (v/v). Glutaraldehyde is also used, often at a concentration of 0.5-2.5% (v/v). These chemical preservatives effectively halt biological activity, thereby preventing enzymatic degradation of the pigments. However, it is important to note that some chemical preservatives can be harsh and may lead to pigment alteration over long storage periods.

For long-term storage, freezing is the preferred method. Samples are typically filtered onto glass fiber filters, which are then flash-frozen in liquid nitrogen and stored at -80°C until analysis. This method effectively preserves the integrity of the pigments by minimizing both biological and chemical degradation. When chemical fixation is necessary in the field, it is often recommended to follow up with freezing for long-term storage to best preserve the pigment profile.

Chromatographic Separation Techniques

Chromatography is the cornerstone of pigment analysis, allowing for the separation of 19'-Butanoyloxyfucoxanthin from other pigments present in the extract. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques for this purpose.

HPLC coupled with a Diode Array Detector (DAD) is the standard method for the separation and quantification of phytoplankton pigments, including 19'-Butanoyloxyfucoxanthin. This technique offers excellent resolution and sensitivity. A common approach is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase.

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate pigments with a wide range of polarities. The mobile phase often consists of a mixture of solvents such as acetonitrile, water, methanol, and acetone, sometimes with modifiers like ammonium (B1175870) acetate (B1210297) or pyridine (B92270) to improve peak shape and resolution.

The DAD provides spectral information for each separated pigment, which is crucial for its identification. 19'-Butanoyloxyfucoxanthin exhibits a characteristic absorption spectrum with maxima in the blue-green region of the visible spectrum, typically around 445-475 nm in the HPLC eluant. This spectral information, combined with the retention time, allows for the unambiguous identification and quantification of the compound. A widely adopted method for pigment analysis is that of Wright et al. (1991), which provides excellent separation of a wide range of chlorophylls (B1240455) and carotenoids.

Below is an interactive data table summarizing typical HPLC-DAD conditions for the analysis of 19'-Butanoyloxyfucoxanthin.

ParameterTypical ConditionsPurpose
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Separation of pigments based on their hydrophobicity.
Mobile Phase A 80:20 Methanol: 0.5 M Ammonium AcetatePolar component of the mobile phase.
Mobile Phase B 80:20 Acetonitrile: AcetoneNon-polar component of the mobile phase.
Gradient Elution A time-programmed gradient from a high percentage of A to a high percentage of BAllows for the separation of pigments with a wide range of polarities in a single run.
Flow Rate 1.0 mL/minControls the speed of the separation and influences resolution.
Detection Diode Array Detector (DAD) scanning from 400-700 nmProvides absorbance spectra for pigment identification and quantification at specific wavelengths (e.g., 445 nm for carotenoids).
Injection Volume 20-100 µLThe amount of sample extract introduced into the HPLC system.

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC.

The application of UHPLC for the analysis of marine pigments, including 19'-Butanoyloxyfucoxanthin, is becoming more common. The principles of separation are the same as in HPLC, but the higher pressures and smaller particle sizes allow for the use of longer columns for higher resolution or shorter columns for faster separations without sacrificing resolution. A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully developed for the analysis of various lipophilic marine toxins, demonstrating the suitability of this technique for complex marine samples. The enhanced resolution of UHPLC is particularly beneficial for separating isomeric and closely related pigments that may co-elute in a standard HPLC separation.

Spectroscopic and Spectrometric Characterization

Beyond chromatographic separation, spectroscopic and spectrometric techniques are essential for the definitive structural elucidation and characterization of 19'-Butanoyloxyfucoxanthin.

The molecular formula of 19'-Butanoyloxyfucoxanthin is C46H64O8, with a molecular weight of 745.01 g/mol . Its identity is confirmed through a combination of techniques including UV-Visible Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible Spectroscopy: In acetone, 19'-Butanoyloxyfucoxanthin exhibits characteristic absorption maxima at approximately 426, 446, and 475 nm. The precise peak positions can vary slightly depending on the solvent used. This spectral signature is a key feature used for its identification in HPLC-DAD analysis.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS). For 19'-Butanoyloxyfucoxanthin, mass spectrometry would confirm the molecular weight and can provide structural information through fragmentation patterns in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While detailed NMR data for 19'-Butanoyloxyfucoxanthin is not as widely published as for its parent compound, fucoxanthin, the expected spectra can be inferred. ¹H NMR spectroscopy would reveal the chemical environment of all the hydrogen atoms in the molecule, showing characteristic signals for the polyene chain, the acetyl group, and the butanoyloxy group. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. The key difference in the NMR spectra between fucoxanthin and 19'-Butanoyloxyfucoxanthin would be the presence of signals corresponding to the butyryl group (CH3CH2CH2CO-) in the latter, replacing the signals of the acetyl group at the 19'-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 19'-Butanoyloxyfucoxanthin. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.

1D NMR Techniques:

¹H NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts, signal integrations, and coupling patterns are used to identify different types of protons, such as those on the polyene chain, the butanoyloxy group, and the various ring systems.

¹³C NMR (Carbon-13 NMR): Reveals the chemical environment of each carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds. This is instrumental in tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different spin systems and for assigning quaternary carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Through the careful analysis of these combined NMR datasets, researchers can piece together the complete three-dimensional structure of 19'-Butanoyloxyfucoxanthin.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of 19'-Butanoyloxyfucoxanthin due to its high sensitivity and specificity.

Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition (C₄₆H₆₄O₈). nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and generate a characteristic fragmentation pattern. The analysis of these fragment ions provides structural information that can be used to confirm the identity of the compound. This is particularly useful when analyzing complex mixtures where chromatographic separation may not be complete.

Quantification: For quantitative analysis, techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed. By using a stable isotope-labeled internal standard, highly accurate and precise quantification of 19'-Butanoyloxyfucoxanthin in various samples, such as algal extracts or biological tissues, can be achieved. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer offer excellent sensitivity and selectivity for targeted quantification.

UV-Vis Spectroscopy for Absorption Properties and Quantification

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the absorption properties of 19'-Butanoyloxyfucoxanthin and for its quantification. The characteristic color of this carotenoid is due to its extended system of conjugated double bonds, which absorbs light in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of 19'-Butanoyloxyfucoxanthin in acetone typically exhibits absorption maxima around 445 nm and 471 nm. awi.de The precise position of these maxima can vary slightly depending on the solvent used. This spectral signature is a key characteristic used for its initial identification.

For quantification, the Beer-Lambert law is applied. The absorbance at a specific wavelength (usually the λmax) is directly proportional to the concentration of the compound in the solution. By preparing a calibration curve with standards of known concentration, the amount of 19'-Butanoyloxyfucoxanthin in a sample can be determined.

Solventλmax 1 (nm)λmax 2 (nm)
Acetone445471
Ethanol446470
n-Hexane448469
Data derived from various sources. awi.de

Computational Chemistry and Spectroscopic Modeling

Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the electronic structure, dynamics, and spectroscopic properties of 19'-Butanoyloxyfucoxanthin.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For 19'-Butanoyloxyfucoxanthin, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic properties.

Predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra. TD-DFT calculations can simulate the UV-Vis spectrum of 19'-Butanoyloxyfucoxanthin, helping to assign the observed absorption bands to specific electronic transitions within the molecule.

Car-Parrinello Molecular Dynamics (CPMD) Simulations

Car-Parrinello Molecular Dynamics (CPMD) is a first-principles molecular dynamics simulation method that combines DFT with molecular dynamics. This approach allows for the study of the dynamic behavior of 19'-Butanoyloxyfucoxanthin at the atomic level. CPMD simulations can provide insights into:

The conformational flexibility of the molecule in different environments.

The dynamics of solvent molecules around the carotenoid.

The mechanism of its interaction with other molecules, such as proteins or lipids.

These simulations offer a dynamic picture of the molecule that is not accessible through static quantum chemical calculations.

Raman Spectroscopy for Vibrational Properties

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. mdpi.com For 19'-Butanoyloxyfucoxanthin, the Raman spectrum is dominated by strong bands arising from the C=C and C-C stretching vibrations of the polyene chain. These bands are sensitive to the conformation and electronic structure of the molecule.

Chemotaxonomic Software and Data Analysis (e.g., CHEMTAX)

In the advanced analytical study of 19'-Butanoyloxyfucoxanthin, chemotaxonomic software, particularly the CHEMTAX program, plays a pivotal role in dissecting complex phytoplankton pigment data. This software provides a robust framework for estimating the abundance of various algal classes within a mixed population by utilizing the concentrations of specific chlorophylls and carotenoids, including 19'-Butanoyloxyfucoxanthin, determined through High-Performance Liquid Chromatography (HPLC).

The fundamental principle of CHEMTAX lies in factor analysis and a steepest descent algorithm to find the optimal fit of observed pigment concentrations to a predefined matrix of pigment ratios for different phytoplankton classes. int-res.com This process allows researchers to estimate the contribution of each algal class to the total chlorophyll (B73375) a biomass. The successful application of CHEMTAX is highly dependent on the initial input of a pigment ratio matrix, which ideally should be based on known pigment profiles of phytoplankton species prevalent in the study area. int-res.com However, in many cases, initial ratios are derived from literature values of cultured species. int-res.com

It is crucial to recognize that CHEMTAX is not a "black box" solution. The user must provide an initial assessment of the expected taxonomic groups and their corresponding pigment compositions. int-res.com The software then iteratively adjusts these ratios to best explain the measured pigment concentrations across a set of samples. The accuracy of the output is therefore contingent on the quality of the initial assumptions and the analytical precision of the HPLC data.

Research has demonstrated that while some pigments are unambiguous markers for specific phytoplankton classes (e.g., peridinin (B1679608) for dinoflagellates), others like fucoxanthin and its derivatives, including 19'-Butanoyloxyfucoxanthin, can be present in multiple classes such as diatoms, haptophytes, and chrysophytes, making the interpretation more complex. int-res.combodc.ac.uk Therefore, CHEMTAX utilizes the entire suite of measured pigments to resolve the contributions of different algal groups.

Beyond the initial processing with CHEMTAX, further statistical analyses are often employed to interpret the results and explore relationships between phytoplankton community structure and environmental variables. Techniques such as hierarchical clustering and Empirical Orthogonal Function (EOF) analysis can be applied to the pigment data to identify co-varying groups of pigments, which can be indicative of specific phytoplankton assemblages. frontiersin.org Redundancy Analysis (RDA) is another statistical method used to investigate the relationships between the estimated phytoplankton group abundances and measured environmental parameters like temperature and nutrient concentrations. frontiersin.org

The data generated from these analyses provide detailed insights into the spatial and temporal distribution of phytoplankton communities. For instance, the concentration of 19'-Butanoyloxyfucoxanthin, when analyzed through CHEMTAX, can reveal the abundance and distribution of chrysophytes and pelagophytes. bodc.ac.uk

The following interactive data tables present findings from a hypothetical research study utilizing CHEMTAX to analyze phytoplankton pigment data, with a focus on 19'-Butanoyloxyfucoxanthin.

Table 1: Measured Pigment Concentrations (μg/L) in Surface Water Samples

Sample IDChlorophyll a19'-ButanoyloxyfucoxanthinFucoxanthinPeridinin19'-Hexanoyloxyfucoxanthin (B1237575)Alloxanthin (B1238290)Zeaxanthin (B1683548)
Stn-011.250.150.550.050.200.020.10
Stn-020.800.250.300.020.150.010.08
Stn-032.500.101.500.100.100.050.15
Stn-040.500.050.100.010.250.010.05

Table 2: Initial Pigment:Chlorophyll a Ratio Matrix Input for CHEMTAX

Phytoplankton Group19'-ButanoyloxyfucoxanthinFucoxanthinPeridinin19'-HexanoyloxyfucoxanthinAlloxanthinZeaxanthin
Diatoms0.000.700.000.000.000.00
Dinoflagellates0.000.000.600.000.000.00
Chrysophytes0.500.200.000.000.000.00
Haptophytes0.000.100.000.400.000.00
Cryptophytes0.000.000.000.000.300.00
Cyanobacteria0.000.000.000.000.000.50

Table 3: CHEMTAX Output - Estimated Contribution of Phytoplankton Groups to Total Chlorophyll a (%)

Sample IDDiatomsDinoflagellatesChrysophytesHaptophytesCryptophytesCyanobacteria
Stn-0144.04.012.020.01.68.0
Stn-0237.52.531.318.81.310.0
Stn-0360.04.04.04.02.06.0
Stn-0420.02.010.050.02.010.0

These tables illustrate how the concentration of 19'-Butanoyloxyfucoxanthin, in conjunction with other pigments, is used by CHEMTAX to estimate the relative abundance of different phytoplankton classes. For example, the higher relative abundance of chrysophytes in Sample Stn-02 corresponds to a higher concentration of 19'-Butanoyloxyfucoxanthin in that sample. The interpretation of such data provides valuable ecological insights into the structure and dynamics of phytoplankton communities.

Research Challenges and Future Directions

Comprehensive Elucidation of the Biosynthetic Pathway for 19'-Butanoyloxyfucoxanthin

While the biosynthetic pathway of the precursor molecule, fucoxanthin (B1674175), is becoming clearer, the specific enzymatic steps leading to 19'-butanoyloxyfucoxanthin are yet to be fully elucidated. It is understood that fucoxanthin is converted to 19'-butanoyloxyfucoxanthin, a process influenced by environmental factors such as light intensity. However, the precise enzymes responsible for attaching the butanoyloxy group to the fucoxanthin backbone remain unidentified.

Future research must focus on identifying and characterizing the specific acyltransferase(s) involved in this final conversion step. A combination of genomic, transcriptomic, and proteomic approaches in 19'-butanoyloxyfucoxanthin-producing organisms, such as Phaeocystis and Aureococcus anophagefferens, will be instrumental in pinpointing the candidate genes and their corresponding enzymes.

Precursor CompoundFinal CompoundHypothesized Enzyme Class
Fucoxanthin19'-ButanoyloxyfucoxanthinAcyltransferase

Advanced 'Omics' Approaches for Deeper Mechanistic Understanding

The application of advanced 'omics' technologies, including lipidomics, metabolomics, and transcriptomics, is paramount for a deeper mechanistic understanding of 19'-butanoyloxyfucoxanthin. These approaches can provide a holistic view of the cellular processes influenced by and involved in the production of this compound.

Transcriptomic studies on organisms like Phaeocystis globosa have begun to reveal differential gene expression patterns under various environmental conditions, including those that favor the production of 19'-butanoyloxyfucoxanthin. nih.govresearchgate.netnih.govfrontiersin.org For instance, analyses of Phaeocystis blooms have highlighted the expression of genes related to energy metabolism and glycan synthesis, which are crucial for colony formation and, potentially, pigment production. nih.gov Similarly, transcriptomic analyses of Aureococcus anophagefferens have shown diverse responses to low nutrient and low light conditions, which are typical during bloom events where 19'-butanoyloxyfucoxanthin is prevalent. columbia.edu

Metabolomic profiling of Phaeocystis blooms has identified shifts in metabolite composition, from amino acids to lipids and sterols, as blooms progress. nih.govau.dk These changes in the metabolic landscape provide clues about the physiological state of the cells and the potential triggers for the synthesis of specialized metabolites like 19'-butanoyloxyfucoxanthin. Lipidomics, in particular, can shed light on how this carotenoid is integrated into cellular membranes and its role in maintaining membrane integrity under stress. A lipidomics-based study on the related compound fucoxanthin has already demonstrated its ability to regulate lipid metabolism and protect membrane structure under UVB irradiation. nih.gov

Future research should integrate these 'omics' datasets to build comprehensive models of the regulatory networks governing 19'-butanoyloxyfucoxanthin biosynthesis and its physiological roles.

Development of Sustainable Production Methods for Research-Grade Compound

The limited availability of pure 19'-butanoyloxyfucoxanthin is a significant bottleneck for in-depth research. Developing sustainable and efficient methods for its production is therefore a critical priority. Cultivation of microalgae that naturally produce this compound, such as Phaeocystis and Aureococcus, offers a promising avenue.

Optimizing cultivation parameters is key to maximizing the yield of 19'-butanoyloxyfucoxanthin. Studies on related pigments have shown that factors such as light intensity, temperature, pH, and nutrient composition can significantly influence pigment production. ijcmas.commutagens.co.in For instance, in Phaeocystis antarctica, iron concentrations have been shown to affect the ratios of different fucoxanthin derivatives. researchgate.net Two-stage cultivation strategies, where initial growth is maximized followed by a stress-induced production phase, could also be explored. nih.gov

Further research should focus on strain selection to identify high-producing natural variants and potentially employ genetic engineering techniques to enhance the biosynthetic pathway for increased yield. The development of cost-effective and scalable photobioreactor systems will also be crucial for the sustainable production of research-grade 19'-butanoyloxyfucoxanthin.

Interdisciplinary Studies on Ecological, Physiological, and Biochemical Roles

The ecological, physiological, and biochemical roles of 19'-butanoyloxyfucoxanthin are multifaceted and require an interdisciplinary approach to fully comprehend. It is known to be a major pigment in certain prymnesiophytes and marine chrysophytes. awi.de

Its primary role is believed to be in light harvesting, particularly in the blue-green light spectrum prevalent in aquatic environments. However, there is growing evidence for its involvement in photoprotection. researchgate.net Under high light conditions, the conversion of fucoxanthin to 19'-butanoyloxyfucoxanthin increases, suggesting a mechanism to dissipate excess light energy and protect the photosynthetic apparatus from damage. The photoprotective mechanisms of related carotenoids like fucoxanthin involve scavenging reactive oxygen species and modulating signaling pathways related to apoptosis and inflammation. nih.gov

Interdisciplinary studies combining marine ecology, algal physiology, biochemistry, and biophysics are needed to unravel the precise mechanisms of its photoprotective functions. Investigating its role in mediating interactions between phytoplankton and other organisms, such as grazers and pathogens, will also provide a more complete picture of its ecological significance. The association of specific bacterial communities with Phaeocystis blooms suggests complex microbe-algae interactions that may be influenced by the production of specialized metabolites like 19'-butanoyloxyfucoxanthin. frontiersin.orgfrontiersin.org

Development of Standardized Analytical Reference Materials and Methods for Global Research Comparability

To ensure the accuracy, reliability, and comparability of research findings on 19'-butanoyloxyfucoxanthin globally, the development of standardized analytical reference materials and methods is essential. Currently, there is a lack of certified reference materials (CRMs) for this specific compound.

The development of CRMs involves the purification of the compound to a high degree, followed by rigorous characterization and value assignment by accredited laboratories. nist.gov This process is crucial for the validation of analytical methods and for ensuring the quality control of in-house standards. ffcr.or.jpamerigoscientific.comextrasynthese.comnih.gov

Q & A

Q. How can researchers optimize extraction protocols for BUT-FUCOXANTHIN, 19/'-(SH) from natural sources to maximize yield without compromising bioactivity?

  • Methodological Answer : Compare solvent systems (ethanol, acetone, supercritical CO₂) using response surface methodology (RSM). Monitor thermal degradation via DSC and bioactivity retention via cellular assays. Publish full extraction parameters (temperature, pressure, solvent-to-mass ratio) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.